B-L-Fucopyranosylphenyl isothiocyanate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: B-L-Fucopyranosylphenyl isothiocyanate can be synthesized through the reaction of glycosidophenylisothiocyanates with various substrates . The reaction typically involves the use of isothiocyanate derivatives and fucopyranosyl groups under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity . The compound is then purified and characterized to ensure it meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: B-L-Fucopyranosylphenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of adducts.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and alcohols.
Temperature: Reaction conditions often involve moderate temperatures to facilitate the desired transformations.
Major Products:
Thiourea Derivatives: Formed through nucleophilic substitution reactions.
Adducts: Resulting from addition reactions with nucleophiles.
Scientific Research Applications
B-L-Fucopyranosylphenyl isothiocyanate has a wide range of applications in scientific research, including:
Chemistry:
Neoglycoprotein Synthesis: Used in the preparation of neoglycoproteins, which are valuable tools for studying carbohydrate-protein interactions.
Biology:
Cell Surface Studies: Employed in the investigation of membrane lectins and their sugar specificity on cell surfaces.
Medicine:
Drug Targeting: Utilized in drug targeting studies to enhance the delivery and efficacy of therapeutic agents.
Industry:
Mechanism of Action
The mechanism of action of B-L-Fucopyranosylphenyl isothiocyanate involves its interaction with nucleophiles, leading to the formation of covalent bonds with target molecules . This interaction is facilitated by the isothiocyanate group, which acts as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules . The resulting conjugates can then be used for various applications, including drug targeting and cell surface studies .
Comparison with Similar Compounds
B-L-Fucopyranosylphenyl isothiocyanate can be compared with other isothiocyanate derivatives, such as:
Phenyl isothiocyanate: A simpler compound with similar reactivity but lacking the fucopyranosyl group.
Glucopyranosylphenyl isothiocyanate: Another glycosidophenyl isothiocyanate with a glucopyranosyl group instead of a fucopyranosyl group.
Uniqueness:
Fucopyranosyl Group: The presence of the fucopyranosyl group in this compound imparts unique properties, such as enhanced specificity for certain biological targets.
Neoglycoprotein Synthesis: Its suitability for neoglycoprotein synthesis makes it particularly valuable for studying carbohydrate-protein interactions.
Properties
Molecular Formula |
C13H15NO5S |
---|---|
Molecular Weight |
297.33 g/mol |
IUPAC Name |
(2R,3S,4R,5S,6S)-2-(4-isothiocyanatophenoxy)-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C13H15NO5S/c1-7-10(15)11(16)12(17)13(18-7)19-9-4-2-8(3-5-9)14-6-20/h2-5,7,10-13,15-17H,1H3/t7-,10+,11+,12-,13+/m0/s1 |
InChI Key |
UDYHMLWCTHVMQT-RCGNDRPLSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC2=CC=C(C=C2)N=C=S)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)N=C=S)O)O)O |
Origin of Product |
United States |
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